![molecular formula C18H20N2O4S2 B2980048 2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895446-84-1](/img/structure/B2980048.png)
2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . Benzo[b]thiophene-2-carboxamide derivatives have been studied for their STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .
Synthesis Analysis
The synthesis of benzo[b]thiophene-2-carboxamide derivatives involves introducing different substituents on the 4-position of the benzo[b]thiophene ring . The synthetic campaign has been conducted to prepare the designed compounds for biological evaluation .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene-2-carboxamide derivatives is characterized by a benzo[b]thiophene ring with a carboxamide group . The specific structure of “this compound” is not explicitly mentioned in the available sources.Scientific Research Applications
Synthesis and Biological Activity
The synthesis of benzo[b]thiophene derivatives, including those related to 2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. These compounds are synthesized through various chemical reactions and evaluated for biological activities. For instance, Radwan et al. (2009) synthesized 5-substituted benzo[b]thiophene derivatives that showed potent anti-inflammatory activity. Similarly, derivatives synthesized by Shams et al. (2010) were evaluated for antitumor activities, revealing high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma and non-small cell lung cancer (Radwan, Shehab, & El-Shenawy, 2009; Shams, Mohareb, Helal, & Mahmoud, 2010).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of thiophene derivatives have also been a significant area of research. These studies focus on developing novel synthetic routes and characterizing the compounds using various analytical techniques. The research by Vasu et al. (2004) on the synthesis and crystal structure analysis of N-p-tolyl-2-acetylamino derivatives provides insights into the molecular structure and potential chemical properties of these compounds (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, & Prasad, 2004).
Antimicrobial and Anticancer Evaluations
Further research has been conducted on evaluating the antimicrobial and anticancer activities of thiophene derivatives. These studies aim to identify compounds with potent bioactivities that could lead to the development of new therapeutic agents. The work by Talupur, Satheesh, & Chandrasekhar (2021) on the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene-2-carboxamides highlights the potential of these compounds in pharmaceutical applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Mechanism of Action
The mechanism of action of benzo[b]thiophene-2-carboxamide derivatives involves their STING-agonistic activity . Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses .
Future Directions
The future directions for the study of benzo[b]thiophene-2-carboxamide derivatives could involve further exploration of their STING-agonistic activity and potential antitumor efficacy . Additionally, the development of more potent pharmaceutical agents using compounds carrying thiophene/furan carbocamide moieties could be a promising direction .
properties
IUPAC Name |
2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-11-6-8-12(9-7-11)26(23,24)10-15(21)20-18-16(17(19)22)13-4-2-3-5-14(13)25-18/h6-9H,2-5,10H2,1H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGPKQARPTTZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

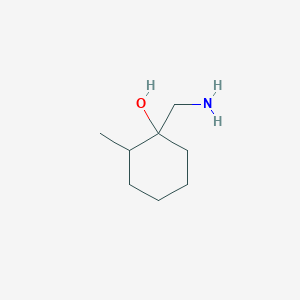
![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2979970.png)
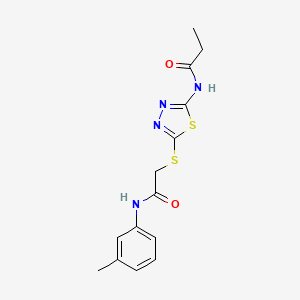

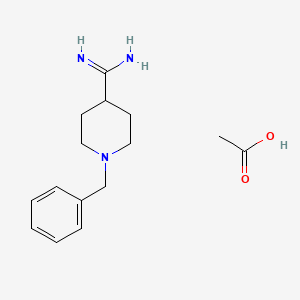
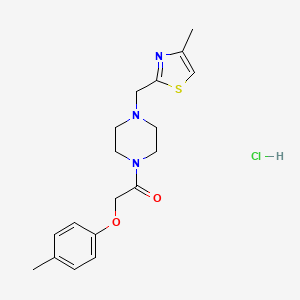
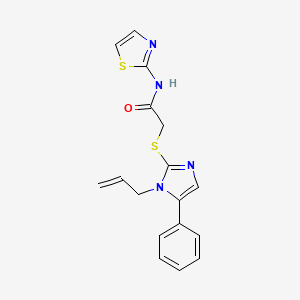
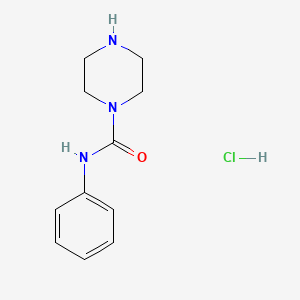

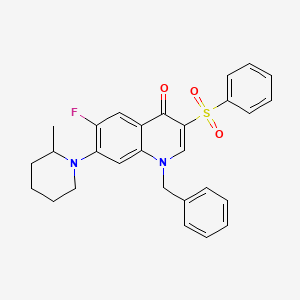
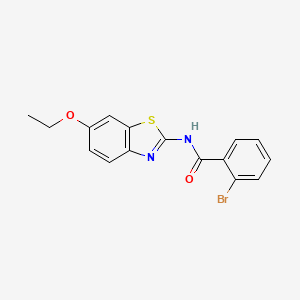
![2H-Benzo[b][1,4]oxathiepin-3(4H)-one](/img/structure/B2979985.png)
